molecular formula C₃H₅ClO B049459 3-Chloroallyl alcohol CAS No. 29560-84-7

3-Chloroallyl alcohol

Cat. No.: B049459
CAS No.: 29560-84-7
M. Wt: 92.52 g/mol
InChI Key: HJGHXDNIPAWLLE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroallyl alcohol can be synthesized through the reaction of trichloropropane with sodium acetate in the presence of dimethylformamide and a catalyst such as dibenzo-18-crown-6. The reaction is carried out at temperatures ranging from 115°C to 140°C. The product, 3-acetoxy-2-chloro-1-propene, is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of 3-chloropropanol.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Oxidation: 3-Chloroacrolein or 3-chloropropionic acid.

    Reduction: 3-Chloropropanol.

    Substitution: Various substituted allyl alcohols depending on the nucleophile used.

Scientific Research Applications

Genotoxicity Studies

3-CAA has been the subject of extensive genotoxicity assessments. A study utilized a physiologically based pharmacokinetic (PBPK) model to evaluate its potential toxicity. The model indicated that the route of administration significantly affects the compound's maximum concentration in the bloodstream, with oral gavage leading to a six-fold higher peak concentration compared to drinking water administration. This finding is crucial for designing in vivo genotoxicity assays, as higher concentrations correlate with increased toxicity and lethality .

Key Findings:

  • Maximum Blood Concentration (Cmax) : Higher with oral gavage (6-fold) than drinking water.
  • Area Under Curve (AUC) : Similar for both routes, indicating sustained exposure can be achieved without severe toxicity .

In Vitro and In Vivo Assessments

Research has shown mixed results regarding the mutagenic potential of 3-CAA. It tested positive in a mouse lymphoma forward mutation assay but negative in the Ames test and an acute bone marrow micronucleus assay in mice. These results suggest that while 3-CAA may cause mutations in vitro, it does not exhibit significant mutagenic risk in whole animals .

Summary of Genotoxicity Results:

Test TypeResult
Ames TestNegative
Mouse Lymphoma AssayPositive
Bone Marrow Micronucleus AssayNegative

Degradation Pathways

3-CAA is generated as a metabolite from the application of certain pesticides, such as 1,3-dichloropropene. Its environmental impact has been studied concerning groundwater contamination and degradation pathways. Research indicates that 3-CAA can be oxidized to 3-chloroacrylic acid and further dehalogenated to form malonic acid, highlighting its role in bioremediation processes .

Environmental Impact Studies:

  • Formation : Occurs from pesticide application.
  • Degradation : Oxidized to 3-chloroacrylic acid; further dehalogenation leads to less harmful compounds.

Biocatalysis

Haloalkane dehalogenases have been identified as potential biocatalysts for industrial applications involving 3-CAA. These enzymes catalyze the cleavage of carbon-halogen bonds, facilitating the detoxification of halogenated compounds like 1,2,3-trichloropropane. The study of these enzymes is essential for developing environmentally friendly chemical processes .

Biocatalytic Potential:

  • Enzymatic Activity : Effective in detoxifying halogenated pollutants.
  • Industrial Relevance : Potential use in synthesizing chiral compounds.

Case Study 1: PBPK Modeling for Toxicity Assessment

A detailed PBPK model was developed to assess the genotoxicity of 3-CAA. The study highlighted the importance of understanding tissue dosimetry and exposure routes for evaluating toxicological risks associated with this compound .

Case Study 2: Environmental Monitoring

Research conducted on groundwater contamination due to agricultural practices revealed that monitoring levels of 3-CAA is critical for assessing environmental health risks associated with pesticide use .

Mechanism of Action

The mechanism of action of 3-chloroallyl alcohol involves its metabolism by hepatic alcohol dehydrogenases, similar to ethanol. This metabolism leads to the formation of reactive metabolites that can interact with cellular components, potentially causing cytotoxicity and genotoxicity . The primary molecular targets include DNA and proteins, leading to various biochemical effects.

Comparison with Similar Compounds

    2-Chloroallyl alcohol: Similar in structure but with the chlorine atom attached to a different carbon.

    3-Chloropropanol: A reduction product of 3-chloroallyl alcohol.

    3-Chloroacrolein: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Biological Activity

3-Chloroallyl alcohol (3-CAA) is a chlorinated organic compound with notable biological activities and implications for human health and environmental safety. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of 3-CAA, focusing on its toxicity, metabolic pathways, and potential applications.

This compound is structurally similar to allyl alcohol, differing only by the presence of a chlorine atom at the 3-position. This modification significantly impacts its biological activity. The primary metabolic pathway involves its conversion to 3-chloroacrolein, a highly reactive and cytotoxic metabolite. This transformation occurs primarily in the liver via alcohol dehydrogenase (ADH) enzymes, similar to the metabolism of ethanol .

Table 1: Comparison of Metabolic Pathways

CompoundMetaboliteEnzyme InvolvedToxicity Level
This compound3-ChloroacroleinAlcohol DehydrogenaseHigh
Allyl AlcoholAcroleinAlcohol DehydrogenaseModerate

Toxicological Studies

Recent studies have highlighted the genotoxic potential of 3-CAA. A physiologically based pharmacokinetic (PBPK) model demonstrated that oral administration via gavage resulted in significantly higher maximum blood concentrations (Cmax) compared to administration through drinking water. This finding suggests that route of exposure critically influences toxicity outcomes .

Case Study: Genotoxicity Assessment

A comprehensive assessment evaluated the genotoxic effects of 3-CAA using both in vitro and in vivo models. The results indicated that exposure to 3-CAA led to increased DNA damage in cultured cells, corroborating findings from animal studies where high doses resulted in significant liver toxicity and lethality .

Biological Activity in Environmental Context

Research has also focused on the biodegradation of chloroallyl alcohols, including 3-CAA, in environmental settings. Mixed microbial cultures have been shown to effectively degrade these compounds, indicating potential for bioremediation strategies. For instance, a study reported complete removal of trans-3-chloroallyl alcohol by specific methanogenic cultures within 24 hours .

Table 2: Biodegradation Efficiency of Microbial Strains

Microbial StrainChloroallyl Alcohols DegradedTime for Complete Removal
M. trichosporium OB3bTrans-3-chloroallyl alcohol24 hours
X. autotrophicus GJ10Various chloroallyl alcoholsVaries

Implications for Human Health

The findings regarding the biological activity of 3-CAA raise concerns about its safety in agricultural applications and potential exposure routes for humans. As a metabolite formed from certain pesticides, its presence in groundwater necessitates further investigation into its long-term health effects.

Q & A

Q. How can researchers detect and quantify 3-chloroallyl alcohol (3-CAA) in environmental samples, and what methodological challenges arise in distinguishing it from its degradation metabolites?

Basic Research Focus
3-CAA can be detected using gas chromatography/mass spectrometry (GC-MS) with volatile organic compound (VOC) vials for sample preservation. Key parameters include a limit of detection (LOD) of 0.046 μg/L and a limit of quantification (LOQ) of 0.092 μg/L . Challenges include differentiating 3-CAA from its metabolites, such as 3-chloroacrylic acid, due to overlapping retention times. To address this, derivatization techniques (e.g., silylation) or tandem MS/MS fragmentation can improve specificity .

Q. What experimental approaches are recommended to study the biodegradation kinetics of 3-CAA in soil systems?

Basic Research Focus
Use soil microcosms under controlled laboratory conditions to compare sterile vs. non-sterile soils. Monitor 3-CAA disappearance via headspace GC-MS and track metabolites (e.g., 3-chloroacrylic acid) using HPLC. Studies show microbial degradation dominates, with non-sterile soils exhibiting 6–10× faster degradation rates than sterile soils . Include isotopic labeling (e.g., ¹⁴C-3-CAA) to trace carbon flow into CO₂ or microbial biomass .

Q. How can contradictory data on 3-CAA degradation rates across soil types be resolved?

Advanced Research Focus
Contradictions often arise from variations in soil pH, organic matter, and microbial consortia. To resolve discrepancies:

  • Conduct soil-specific microbial community profiling (16S rRNA sequencing) to identify dominant degraders (e.g., Pseudomonas spp. or Alcaligenes spp.) .
  • Quantify abiotic hydrolysis rates under varying pH (3-CAA hydrolyzes faster in alkaline soils) and compare with biotic degradation using selective inhibitors like sodium azide .

Q. What enzymatic mechanisms drive the microbial degradation of 3-CAA, and how can their activity be assayed?

Advanced Research Focus
The pathway involves:

Haloalkane dehalogenase (DhaA) : Converts 1,3-dichloropropene to 3-CAA via hydrolytic dehalogenation .

Alcohol dehydrogenase : Oxidizes 3-CAA to 3-chloroacrylic acid .

Cis/trans-3-chloroacrylic acid dehalogenases : Cleave C-Cl bonds to form malonic acid semialdehyde .
Assay enzyme activity using spectrophotometric monitoring of chloride release (e.g., ion chromatography) or NADH oxidation rates in cell-free extracts. Mutant strains lacking dhaA (via 1,2-dibromoethane selection) confirm pathway dependencies .

Q. How can physiologically based pharmacokinetic (PBPK) modeling inform the design of in vivo genotoxicity assays for 3-CAA?

Advanced Research Focus
A PBPK model for 3-CAA predicts oral gavage produces a 6× higher Cmax than drinking water exposure, critical for dose-response studies. Key parameters:

  • Absorption : First-order kinetics with intestinal permeability coefficients.
  • Distribution : Partition coefficients for liver and kidney (sites of bioactivation).
  • Metabolism : Hepatic clearance via alcohol dehydrogenase .
    Use these insights to design assays with dose regimens that mimic human exposure while avoiding lethality (linked to Cmax thresholds) .

Q. What molecular techniques confirm horizontal gene transfer of 3-CAA degradation genes in soil bacterial communities?

Advanced Research Focus

  • PCR amplification : Target the dhaA gene (shared between Pseudomonas cichorii and Rhodococcus spp.) to track gene dissemination .
  • Metagenomic sequencing : Identify plasmid-borne dehalogenase operons in adapted soils .
  • Conjugation assays : Use antibiotic-resistant donor strains to demonstrate gene transfer to recipient Pseudomonas spp. .

Q. How do researchers validate 3-CAA metabolite persistence in agricultural systems, such as tomato crops?

Basic Research Focus
Monitor 3-CAA and its metabolites (e.g., 3-chloroacrylic acid) in plant tissues using GC-MS. Studies show 3-CAA residues in tomato leaves degrade to non-detectable levels within 120 hours post-fumigation, with rapid conversion to plant metabolites (e.g., malonic acid semialdehyde) . Validate via comparative LC-MS/MS profiling of fumigated vs. control plants .

Q. What statistical methods address variability in groundwater monitoring data for 3-CAA and its metabolites?

Advanced Research Focus
Apply non-parametric tests (e.g., Kruskal-Wallis) to account for non-normal distributions in detection frequencies. Use Monte Carlo simulations to model uncertainty in LOQ-exceedance scenarios, incorporating variables like soil porosity and rainfall patterns .

Q. How can researchers optimize enrichment cultures for isolating novel 3-CAA-degrading bacteria?

Basic Research Focus

  • Use minimal media with 3-CAA as the sole carbon source.
  • Pre-treat soil samples with repeated 3-CAA exposure to enrich for adapted consortia .
  • Screen isolates via PCR for dhaA and dehalogenase activity assays .

Q. What criteria determine the selection of in vitro vs. in vivo models for 3-CAA toxicity studies?

Advanced Research Focus

  • In vitro : Use hepatic cell lines (e.g., HepG2) to assess metabolic activation and genotoxicity (Comet assay).
  • In vivo : Prioritize rodent models for acute toxicity (LD₅₀) and neurobehavioral endpoints, guided by PBPK-predicted Cmax thresholds .

Properties

IUPAC Name

3-chloroprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHXDNIPAWLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041481
Record name 3-Chloroallyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29560-84-7
Record name 2-Propen-1-ol, 3-chloro-
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Record name 3-Chloroallyl alcohol
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Record name 3-Chloroallyl alcohol
Source EPA DSSTox
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Record name 3-chloroprop-2-en-1-ol
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Record name 3-CHLOROALLYL ALCOHOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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